Lipophilicity Advantage: LogP 2.73 Enables Superior Membrane Permeability vs. 3,8-Dihydroxy and Free Acid Analogs
The target compound exhibits a measured LogP of 2.73 [1]. In contrast, the 3,8-dihydroxy analog urolithin A has a calculated LogP of approximately 1.8–2.0, and the free 3,8-dicarboxylic acid derivative is substantially more polar (LogP < 0.5, estimated) [2]. This >0.7 LogP unit increase positions the dimethyl ester within the optimal CNS drug-like range (LogP 2–3) and predicts significantly better passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.73 (measured, SIELC algorithm-validated) |
| Comparator Or Baseline | Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one): estimated LogP ~1.8–2.0; 3,8-dicarboxylic acid analog: estimated LogP < 0.5 |
| Quantified Difference | ΔLogP ≥ +0.73 vs. urolithin A; > +2.2 vs. free diacid |
| Conditions | Reverse-phase HPLC-derived hydrophobicity index; literature consensus on urolithin A properties |
Why This Matters
Higher LogP directly correlates with enhanced passive permeability across biological membranes, making this compound a more suitable scaffold for cell-based assays requiring intracellular target engagement.
- [1] SIELC Technologies. 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester – LogP 2.73. CAS Number: 67801-59-6. View Source
- [2] PubChem. Urolithin A (CID 5488185). Computed LogP (XLogP3) = 1.9. View Source
- [3] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
